molecular formula C14H21NO2S B2451238 Cyclopentyl[(2,4,5-trimethylphenyl)sulfonyl]amine CAS No. 915926-19-1

Cyclopentyl[(2,4,5-trimethylphenyl)sulfonyl]amine

Cat. No.: B2451238
CAS No.: 915926-19-1
M. Wt: 267.39
InChI Key: BRKUQTJAKDFCON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclopentyl[(2,4,5-trimethylphenyl)sulfonyl]amine is a useful research compound. Its molecular formula is C14H21NO2S and its molecular weight is 267.39. The purity is usually 95%.
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Scientific Research Applications

Medicinal Chemistry Applications

N-cyclopentyl-2,4,5-trimethylbenzenesulfonamide derivatives have been explored for their potential in medical applications. For instance, derivatives of benzenesulfonamides have been synthesized and evaluated for their inhibitory activities against cyclooxygenase-2 (COX-2), a key enzyme involved in the inflammatory process. The introduction of specific substituents has been found to enhance selectivity and potency, leading to the development of compounds with therapeutic potential for the treatment of inflammation-related diseases such as rheumatoid arthritis and osteoarthritis (Hashimoto et al., 2002). Additionally, sulfonamide compounds have shown promise as antimycobacterial agents, with specific derivatives exhibiting high potency against Mycobacterium tuberculosis, surpassing that of established clinical agents (Malwal et al., 2012).

Organic Synthesis Applications

In organic synthesis, N-cyclopentyl-2,4,5-trimethylbenzenesulfonamide and its related compounds have been utilized in the development of novel synthesis methods. For example, they have been used as intermediates in the synthesis of cyclic hydroxamic acids through -NOH insertion of ketones, demonstrating their utility in expanding the toolkit for synthetic organic chemistry (Banerjee & King, 2009). Another research highlighted the use of sulfonamide-substituted derivatives in the catalytic cyanation of C(sp(2))-H bonds of alkenes, showcasing their role in facilitating the formation of valuable organic compounds (Chaitanya & Anbarasan, 2015).

Biochemical Applications

On the biochemical front, research into benzenesulfonamide derivatives has shed light on their role as carbonic anhydrase inhibitors. These compounds have been found to inhibit carbonic anhydrase isoforms, which are implicated in various physiological and pathological processes, including tumor growth and metastasis. This inhibition suggests potential therapeutic applications in targeting tumor-associated carbonic anhydrase isoforms for cancer treatment (Gul et al., 2018).

Properties

IUPAC Name

N-cyclopentyl-2,4,5-trimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2S/c1-10-8-12(3)14(9-11(10)2)18(16,17)15-13-6-4-5-7-13/h8-9,13,15H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRKUQTJAKDFCON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NC2CCCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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